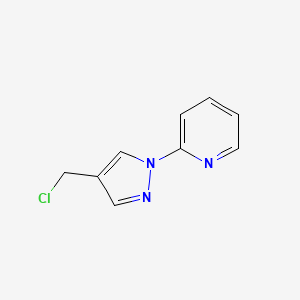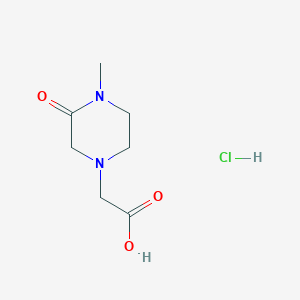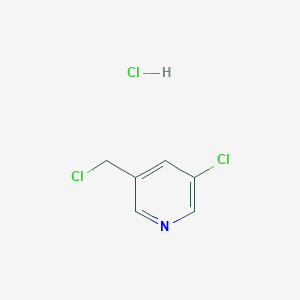
3-Chloro-5-(chloromethyl)pyridine hydrochloride
Übersicht
Beschreibung
3-Chloro-5-(chloromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C6H6ClN · HCl . It is used as a laboratory chemical . It is also known as 3-Picolyl chloride hydrochloride .
Synthesis Analysis
The synthesis of 3-Chloro-5-(chloromethyl)pyridine hydrochloride involves several steps :- The 3-pyridinemethanol reacts with thionyl chloride to produce the target product, namely, 3-(chloromethyl)pyridine hydrochloride .
Molecular Structure Analysis
The molecular formula of 3-Chloro-5-(chloromethyl)pyridine hydrochloride is C6H6ClN · HCl . Its average mass is 178.059 Da and its monoisotopic mass is 177.011200 Da .Physical And Chemical Properties Analysis
3-Chloro-5-(chloromethyl)pyridine hydrochloride is a solid substance . It has a melting point of 137-143 °C .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- 3,5-Dimethyl-1H-pyrazole and pyridine derivatives, including structures related to 3-Chloro-5-(chloromethyl)pyridine, have been studied for their corrosion inhibition properties on steel in hydrochloric acid solutions, with certain derivatives showing significant inhibition efficiency, acting primarily as cathodic inhibitors (Bouklah et al., 2005).
Synthesis of Complex Compounds
- The compound has been used in the synthesis of novel structures, such as 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives, showcasing its utility in creating new molecules with potential applications in various fields, including drug development and material science (Ma et al., 2018).
Coordination Compounds
- It has facilitated the creation of new coordination compounds of copper(II) and cobalt(II), demonstrating the structural influence of isomeric cations of chloromethylpyridine on these complexes. This research might contribute to the development of new materials with unique magnetic, electronic, or catalytic properties (Protsenko et al., 2021).
Catalysis
- Derivatives of 3-Chloro-5-(chloromethyl)pyridine have been used in the development of half-sandwich Rhodium(III) and Iridium(III) complexes for efficient catalysis of transfer hydrogenation of ketones and oxidation of alcohols. These findings could be significant for the pharmaceutical industry and synthetic chemistry, offering more efficient and selective catalytic processes (Prakash et al., 2012).
Antithyroid Drug Potential
- The interaction of 5-trifluoromethyl-pyridine-2-thione with molecular iodine, representing potential antithyroid drug applications, highlights the diverse chemical reactivity and potential pharmacological uses of related pyridine compounds (Chernov'yants et al., 2011).
Agrochemical Synthesis
- Its role in synthesizing novel phosphonate derivatives containing 1,2,3-triazolyl and pyridyl rings for potential agrochemical applications underlines its importance in developing new herbicides and fungicides. This demonstrates its relevance in addressing global agricultural challenges by providing new tools for pest control (Chen & Shi, 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-chloro-5-(chloromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N.ClH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFIOMUSOAXIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736670 | |
| Record name | 3-Chloro-5-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(chloromethyl)pyridine hydrochloride | |
CAS RN |
847610-86-0 | |
| Record name | 3-Chloro-5-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-5-(chloromethyl)pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1469367.png)
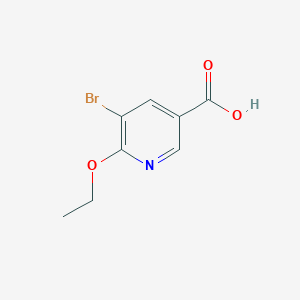
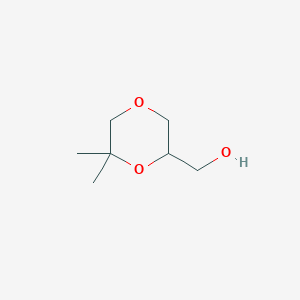
![Methyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1469372.png)
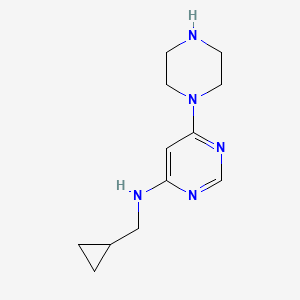


![cis-Octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1469378.png)
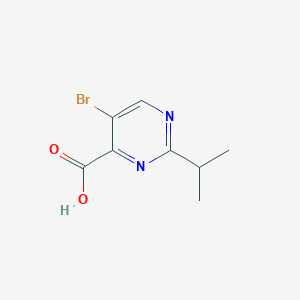

![2-Methoxy-5-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine](/img/structure/B1469384.png)
